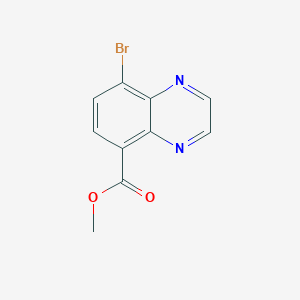
Methyl 8-bromoquinoxaline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-bromoquinoxaline-5-carboxylate is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromoquinoxaline-5-carboxylate typically involves the bromination of quinoxaline derivatives followed by esterification. One common method involves the reaction of 8-bromoquinoxaline-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-bromoquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 8-bromoquinoxaline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which have applications in materials science and catalysis.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 8-bromoquinoxaline-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Methyl 8-bromoquinoxaline-5-carboxylate can be compared with other similar compounds, such as:
Methyl 8-bromoquinoxaline-6-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and carboxylate group.
Quinoxaline Derivatives: Other quinoxaline derivatives, such as those with different substituents on the quinoxaline ring, can have varying biological and chemical properties.
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
methyl 8-bromoquinoxaline-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-7(11)9-8(6)12-4-5-13-9/h2-5H,1H3 |
InChI-Schlüssel |
RLLBYBPZVUBBIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


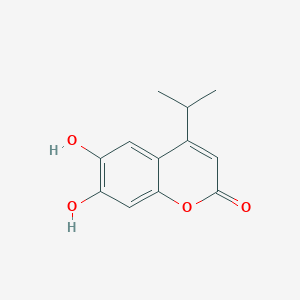

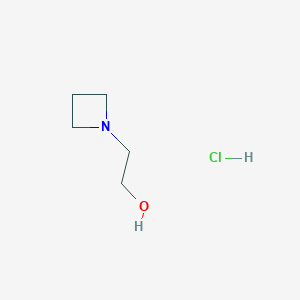
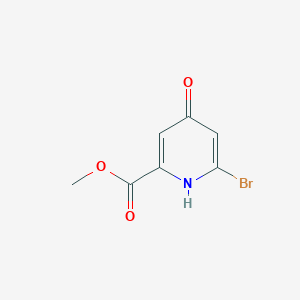
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
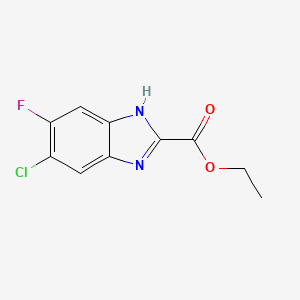
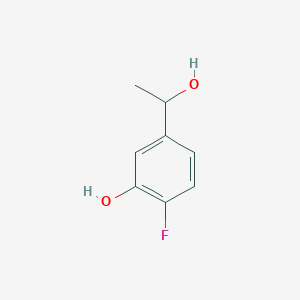

![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)

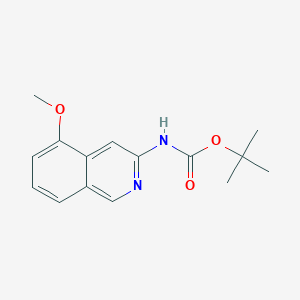
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)

